1,4-Dimethoxyanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxyanthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-7-8-16(18-2)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBFSAWJWMRGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065343 |

Source

|

| Record name | 1,4-Dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-29-4 |

Source

|

| Record name | 1,4-Dimethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 1,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dimethoxyanthracene chemical and physical properties

An In-Depth Technical Guide to 1,4-Dimethoxyanthracene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its properties and reactivity, offering field-proven insights into its synthesis, characterization, and potential applications.

Introduction: The Anthracene Core and the Influence of Methoxy Groups

Anthracene, a polycyclic aromatic hydrocarbon (PAH), consists of three fused benzene rings. Its extended π-system is a rich scaffold for chemical modification and has made its derivatives a cornerstone in materials science and medicinal chemistry. The inherent reactivity of the anthracene core is typically centered at the 9 and 10 positions, which are most susceptible to reactions like Diels-Alder cycloadditions due to both thermodynamic and kinetic factors.[1]

The introduction of electron-donating methoxy groups (-OCH₃) at the 1 and 4 positions, creating this compound, fundamentally alters the electronic landscape of the molecule. These groups activate the terminal ring, making it a subject of interest for exploring atypical reactivity and for serving as a crucial intermediate in the synthesis of complex molecules, including potential therapeutics.[1][2] Derivatives of the closely related 1,4-anthraquinone scaffold have shown promise as anticancer agents, highlighting the potential of this substitution pattern in drug design.[3][4][5]

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of all subsequent experimental design, from reaction setup to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [6][7][8] |

| Molecular Weight | 238.28 g/mol | [6][7] |

| CAS Number | 13076-29-4 | [6][7][8] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 137 °C | [7] |

| Topological Polar Surface Area | 18.5 Ų | [7] |

| XLogP3 | 4.4 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

Synthesis Pathways

The synthesis of substituted anthracenes can be approached through various strategies. A common and robust method involves the cyclization of a precursor molecule to form the central ring. For this compound, a logical precursor is its oxidized form, 1,4-dimethoxyanthraquinone, which can be synthesized via an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1,4-Dimethoxyanthraquinone

This protocol describes the acid-catalyzed cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid. The choice of concentrated sulfuric acid serves as both the solvent and the powerful dehydrating catalyst required to drive the intramolecular electrophilic aromatic substitution.

Causality: The electron-rich dimethoxy-substituted ring acts as the nucleophile, attacking the carboxylic acid-derived acylium ion, leading to the formation of the tricyclic anthraquinone core. Heating on a steam bath provides the necessary activation energy for the reaction to proceed efficiently.

Caption: Workflow for the synthesis of 1,4-dimethoxyanthraquinone.

Step-by-Step Methodology: [9]

-

Reaction Setup: Carefully add 2-(2',5'-Dimethoxybenzoyl)-benzoic acid (3.0 g, 0.01 mol) in portions to 20 mL of stirred, concentrated sulfuric acid in a flask.

-

Heating: Once the addition is complete, heat the mixture on a steam bath for 20 minutes with continuous stirring. The solution will typically darken.

-

Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto approximately 400 g of crushed ice in a large beaker. This step neutralizes the strong acid and precipitates the organic product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 100 mL). The product is more soluble in the organic phase.

-

Washing: Wash the combined organic extracts sequentially with a 2% aqueous sodium hydroxide solution (10 x 100 mL) to remove any unreacted starting material and acidic impurities, followed by a final wash with water (100 mL).

-

Drying and Isolation: Dry the chloroform solution over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethoxyanthraquinone as a brownish-yellow solid.[9]

Note: The subsequent reduction of the quinone to the anthracene can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.

Reactivity Profile: Beyond the 9,10-Positions

The canonical reactivity of anthracene involves the central ring (9,10-positions). However, the presence of strong electron-donating groups at the 1 and 4 positions activates the terminal ring, opening the possibility for atypical regioselectivity in reactions like Diels-Alder cycloadditions and electrophilic substitutions.[1] This is a critical insight for drug development professionals, as it allows for the functionalization of different parts of the scaffold, leading to diverse molecular architectures.

Caption: Competing Diels-Alder reactivity pathways in 1,4-substituted anthracenes.

This altered reactivity profile is governed by changes in the molecular orbital coefficients, where the activation of the terminal ring can make it a kinetically or thermodynamically competitive reaction site.[1]

Structural Elucidation: A Spectroscopic Approach

Confirming the identity and purity of this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

Workflow for Spectroscopic Analysis

Caption: Integrated workflow for the structural confirmation of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This spectrum will show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a series of multiplets in the downfield region (~7.0-8.5 ppm), with coupling patterns revealing their connectivity. The two methoxy groups will give a sharp singlet at approximately 4.0 ppm, integrating to 6 protons.[10][11]

-

¹³C NMR : The spectrum will show signals for all 16 carbon atoms. Key signals include those for the methoxy carbons (~55-60 ppm) and the aromatic carbons, including the two oxygen-substituted carbons which will be significantly downfield (~150 ppm).[12]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key absorptions for this compound include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the methyl groups (~2850-2950 cm⁻¹), C=C stretching from the aromatic core (~1450-1600 cm⁻¹), and strong C-O stretching from the ether linkages (~1200-1250 cm⁻¹).[13]

-

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 238.0994, confirming the molecular formula C₁₆H₁₄O₂.[6][14]

-

UV-Visible Spectroscopy : The extended conjugation of the anthracene core results in characteristic UV-Vis absorption bands. These spectra are useful for quantitative analysis and for studying electronic transitions within the molecule.[15]

Applications in Research and Drug Development

The anthracene framework is a "privileged scaffold" in medicinal chemistry. Anthracene-9,10-diones (anthraquinones) are known to interact with biological targets, and some derivatives are used clinically as anticancer agents.[2] The development of novel 1,4-anthracenedione derivatives is an active area of research for potential anticancer drugs.[3][16]

This compound serves as a key building block for these more complex molecules. The methoxy groups can be demethylated to reveal reactive hydroxyl groups, which can then be functionalized to introduce side chains designed to enhance target binding, improve solubility, or modulate pharmacokinetic properties. The ability to selectively functionalize the terminal ring, as discussed in the reactivity section, provides a powerful tool for creating libraries of novel compounds for high-throughput screening.

Safety and Handling

As with any chemical, proper handling of this compound is paramount. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[17]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[17][18]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[17][19]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18]

Conclusion

This compound is more than a simple aromatic compound; it is a versatile platform for chemical innovation. Its unique electronic properties, conferred by the methoxy substituents, create opportunities for novel synthetic transformations. For researchers in drug discovery, understanding its synthesis, reactivity, and spectroscopic signature is essential for leveraging its potential as a scaffold for the next generation of therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary to confidently work with and explore the rich chemistry of this valuable molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83107, this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,4-dimethoxyanthraquinone. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H14O2). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Dimethoxy-anthracene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ChemSynthesis. (2025). 1,5-dimethoxyanthracene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). L-Lactic acid. Retrieved from [Link]

-

Gatto, B., et al. (2000). New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents. Il Farmaco, 55(1), 1-5. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107689, L-Lactic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity profile of anthracenes. Retrieved from [Link]

-

Liu, W., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1120-1126. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Neuman, R. C. (2000). Organic Spectrometry. Retrieved from [Link]

-

Moustafa, M., et al. (n.d.). Experimental and Theoretical UV-Vis absorption data for compounds Mn-1-4. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Anthracene, tetradecahydro-. Retrieved from [Link]

-

Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport... Anticancer Drugs, 11(5), 339-52. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Retrieved from [Link]

-

MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives... International Journal of Molecular Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5889, DIBENZ(a,h)ANTHRACENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine... Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C16H14O2 | CID 83107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 13076-29-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 1,4-DIMETHYLANTHRACENE(781-92-0) 1H NMR [m.chemicalbook.com]

- 11. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. lehigh.edu [lehigh.edu]

- 14. PubChemLite - this compound (C16H14O2) [pubchemlite.lcsb.uni.lu]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. geneseo.edu [geneseo.edu]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dimethoxyanthracene from 1,4-Dihydroxyanthraquinone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethoxyanthracene from its precursor, 1,4-dihydroxyanthraquinone, commonly known as quinizarin. The document elucidates the underlying chemical principles, details a robust experimental protocol, and outlines methods for the characterization of the final product. Anthracene derivatives are a cornerstone in the development of advanced materials, including organic light-emitting diodes (LEDs), mechanofluorochromic sensors, and pharmaceutical agents.[1][2] The methylation of quinizarin is a critical transformation that modifies its electronic and physical properties, paving the way for these diverse applications. This guide is structured to provide both theoretical understanding and practical, field-proven insights for professionals in chemical synthesis and materials science.

Introduction: From Pigment to Functional Material

1,4-Dihydroxyanthraquinone (quinizarin) is a vibrant orange-red crystalline powder historically used as a dye and pigment intermediate.[3][4][5] It is a naturally occurring compound found in the madder plant root and can also be produced synthetically.[3] Its chemical structure, featuring two acidic phenolic hydroxyl groups on an anthraquinone core, makes it an ideal starting point for a variety of chemical modifications.[3][6]

The conversion of quinizarin to this compound is a foundational step in creating more complex, functional molecules. This transformation from a polar, protic molecule to a non-polar, aprotic one dramatically alters its solubility, electronic profile, and reactivity. The resulting this compound serves as a key building block in the synthesis of advanced materials where fine-tuning of photophysical and electronic properties is paramount.[1][7] For instance, anthracene derivatives are widely investigated for their applications in organic electronics and as fluorescent probes.[1][2]

This guide focuses on the most common and reliable method for this synthesis: the Williamson ether synthesis, a classic and powerful reaction in organic chemistry.

The Chemistry of Transformation: Mechanism and Rationale

The conversion of 1,4-dihydroxyanthraquinone to this compound is achieved through a nucleophilic substitution reaction, specifically an O-methylation. The process involves two primary steps:

-

Deprotonation: The phenolic hydroxyl groups of quinizarin are weakly acidic. A base is required to remove the acidic protons, generating a more potent nucleophile, the phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice due to its low cost, ease of handling, and sufficient basicity.

-

Nucleophilic Attack (SN2 Reaction): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). This attack proceeds via an Sₙ2 mechanism, resulting in the formation of the ether linkage and the displacement of a leaving group (sulfate or iodide). Dimethyl sulfate is often preferred in industrial applications for its high reactivity and cost-effectiveness, though it requires careful handling due to its toxicity.

The overall reaction is driven to completion by using an excess of both the base and the methylating agent, ensuring that both hydroxyl groups are converted to methoxy groups.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step chemical transformation.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the synthesis of this compound in a laboratory setting.

Materials and Equipment

-

Chemicals:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Acetone (anhydrous)

-

Methanol

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Safety Precaution: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 1,4-dihydroxyanthraquinone (see table below for quantities), finely powdered anhydrous potassium carbonate, and anhydrous acetone.

-

Addition of Methylating Agent: Equip the flask with a reflux condenser and a magnetic stir bar. Place the flask in a heating mantle. Begin stirring the suspension. Add dimethyl sulfate to a dropping funnel and add it dropwise to the stirring suspension over 15-20 minutes.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux with vigorous stirring for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot (quinizarin) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and other inorganic salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.

-

Isolation of Crude Product: Combine the filtrate and the acetone washings. Remove the acetone using a rotary evaporator to obtain the crude solid product.

-

Purification: The crude product can be purified by recrystallization. Suspend the solid in hot methanol, stir, and then cool in an ice bath. The purified this compound will precipitate as a yellow crystalline solid. Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Quantitative Data

| Reagent | Molecular Wt. ( g/mol ) | Amount | Moles | Molar Equiv. |

| 1,4-Dihydroxyanthraquinone | 240.21[3] | 5.00 g | 0.0208 | 1.0 |

| Anhydrous Potassium Carbonate | 138.21 | 8.62 g | 0.0624 | 3.0 |

| Dimethyl Sulfate | 126.13 | 3.94 mL (5.25 g) | 0.0416 | 2.0 |

| Acetone (Solvent) | 58.08 | 100 mL | - | - |

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process.

Caption: High-level workflow for the synthesis and purification of this compound.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Appearance: A yellow to light-orange crystalline solid.

-

Molecular Formula: C₁₆H₁₄O₂[8]

-

Molar Mass: 238.28 g/mol [8]

-

Melting Point: The expected melting point should be determined and compared with literature values.

-

Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for confirming the structure. Expected signals include:

-

A singlet for the six protons of the two methoxy (-OCH₃) groups.

-

Multiplets in the aromatic region corresponding to the protons on the anthracene core. The symmetry of the molecule will simplify this region compared to a non-symmetrically substituted anthracene.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methoxy carbons and the various aromatic carbons.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the product.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of C-O-C ether stretching vibrations and aromatic C-H and C=C stretches. Critically, the broad O-H stretching band characteristic of the starting material (quinizarin) should be absent.

-

Conclusion

The synthesis of this compound from 1,4-dihydroxyanthraquinone is a robust and scalable process rooted in the fundamental principles of organic chemistry. This guide provides the necessary theoretical background and a detailed, practical protocol for its successful execution. The resulting product is a valuable intermediate for researchers and scientists working at the forefront of materials science and drug development, enabling the creation of novel compounds with tailored electronic and photophysical properties. Adherence to safety protocols, particularly when handling toxic reagents like dimethyl sulfate, is paramount for a successful and safe synthesis.

References

-

1,4-Dihydroxyanthraquinone - Wikipedia . Wikipedia. [Link]

- US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.

-

Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift . MDPI. [Link]

- CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone.

-

This compound | C16H14O2 | CID 83107 . PubChem, National Institutes of Health. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides . Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione . The Open Conference Proceedings Journal. [Link]

-

The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds . DSpace@MIT. [Link]

- CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.

-

Quinizarin 1,4-Dihydroxyanthraquinone CAS NO 81-64-1 . Shandong Look Chemical. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]

- 3. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 4. sdlookchem.com [sdlookchem.com]

- 5. 1,4-Dihydroxyanthraquinone | 81-64-1 [chemicalbook.com]

- 6. CN103664567A - Novel process for producing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. This compound | C16H14O2 | CID 83107 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,4-Dimethoxyanthracene CAS number and molecular weight

An In-Depth Technical Guide to 1,4-Dimethoxyanthracene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its chemical properties, synthesis, and potential applications, ensuring a deep, actionable understanding of this versatile molecule.

Core Compound Identification and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene core functionalized with two methoxy groups at the C1 and C4 positions. These electron-donating groups significantly influence the electronic properties and reactivity of the anthracene system.

Key identifiers and properties are summarized below for rapid reference and data validation.

| Property | Value | Source(s) |

| CAS Number | 13076-29-4 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄O₂ | [1][2][4] |

| Molecular Weight | 238.28 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 134.5 - 137 °C | [4][5] |

| Appearance | Solid (form may vary) | N/A |

| Topological Polar Surface Area | 18.5 Ų | [5] |

| XLogP3-AA | 4.4 | [2][5] |

Molecular Structure and Spectroscopic Profile

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Understanding its spectral fingerprint is critical for reaction monitoring, quality control, and structural elucidation in complex matrices.

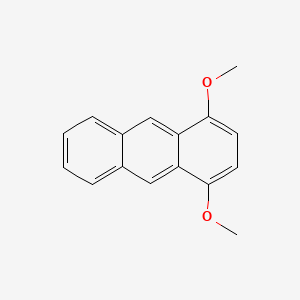

Caption: Chemical structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The methoxy protons (-OCH₃) will appear as a sharp singlet, typically in the 3.8-4.0 ppm range, integrating to 6 protons. The aromatic region will be more complex due to the coupling between adjacent protons on the anthracene core.

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. Key signals include those for the methoxy carbons (around 55-60 ppm) and the aromatic carbons (typically 110-150 ppm). The carbons directly attached to the oxygen atoms (C1, C4) will be shifted significantly downfield. Spectral data has been reported in the literature, providing an authoritative reference.[2][6]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z ≈ 238.10).[2] Common fragmentation patterns may involve the loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings and methyl groups, C=C stretching from the aromatic core, and strong C-O stretching bands characteristic of the aryl ether linkages.

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to anthracene derivatives exist, a common and reliable laboratory-scale approach for this compound involves the reduction of a commercially available precursor followed by etherification. This two-step process is chosen for its high efficiency and the accessibility of starting materials.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol:

PART A: Reduction of 1,4-Dihydroxyanthraquinone

-

System Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1,4-dihydroxyanthraquinone (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Deoxygenation: Purge the system with nitrogen for 15 minutes to prevent oxidation of the hydroquinone intermediate.

-

Reduction: While stirring vigorously, slowly add sodium dithionite (Na₂S₂O₄, approx. 2.5 eq) in portions. The deep color of the quinone should fade, indicating the formation of the 1,4-dihydroxyanthracene intermediate.

-

Causality: Sodium dithionite is a powerful yet gentle reducing agent suitable for converting quinones to hydroquinones in aqueous media. The basic conditions deprotonate the hydroxyl groups, increasing solubility and facilitating the reduction.

-

PART B: Etherification to this compound

-

Solvent Exchange: After reduction is complete, cool the mixture. The intermediate is often used directly. Add a suitable organic solvent like acetone.

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, >2.2 eq) to the mixture. This acts as a base to deprotonate the hydroxyl groups of the intermediate, forming the more nucleophilic phenoxide ions.

-

Causality: K₂CO₃ is a mild, inexpensive base that is easily removed by filtration. It is strong enough to deprotonate phenols but not so strong as to cause side reactions with the alkylating agent.

-

-

Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, >2.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting intermediate spot has disappeared.

-

Workup and Purification:

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography on silica gel to yield pure this compound.

-

Reactivity, Applications, and Future Directions

The two methoxy groups at the C1 and C4 positions are strong electron-donating groups, which activate the anthracene core towards electrophilic aromatic substitution. This heightened reactivity makes this compound a valuable intermediate for synthesizing more complex, functionalized anthracene derivatives.

Potential Applications:

-

Organic Electronics: Anthracene derivatives are widely studied for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors. The electron-rich nature of this compound makes it a potential building block for hole-transport materials or as a core for blue-emitting fluorophores.[7]

-

Medicinal Chemistry: The anthracene scaffold is present in several anticancer agents that function by intercalating with DNA. Functionalization of the this compound core could lead to the development of novel therapeutic agents or biological probes for DNA cleavage studies.

-

Materials Science: Its rigid, planar structure and fluorescent properties make it a candidate for incorporation into advanced polymers or as a component in mechanofluorochromic materials, which change their luminescent properties in response to mechanical stress.[7]

References

-

This compound | CAS 13076-29-4. Matrix Fine Chemicals. [Link]

-

This compound | C16H14O2 | CID 83107. PubChem, National Institutes of Health. [Link]

-

Anthracene, 1,4-dimethoxy- - Substance Details. U.S. Environmental Protection Agency. [Link]

-

Synthesis of 1,4-dimethoxyanthraquinone. PrepChem.com. [Link]

-

This compound (C16H14O2). PubChemLite. [Link]

-

1,4-Dimethoxy-anthracene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

1,5-dimethoxyanthracene - C16H14O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. National Center for Biotechnology Information, PMC. [Link]

-

1,4-Dimethoxybenzene. Wikipedia. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]

-

The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Publishing System. [Link]

-

Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. MDPI. [Link]

Sources

- 1. This compound | CAS 13076-29-4 [matrix-fine-chemicals.com]

- 2. This compound | C16H14O2 | CID 83107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 13076-29-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data of 1,4-Dimethoxyanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxyanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in materials science and as a building block in organic synthesis. A thorough understanding of its molecular structure and electronic properties is crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed picture of the molecule's constitution and electronic behavior. This guide offers an in-depth analysis of the spectroscopic data of this compound, providing field-proven insights into experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and electronic environment analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte signals. CDCl₃ is a common choice for non-polar to moderately polar aromatic compounds.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer would include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Apply phase correction and baseline correction to the spectrum. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

dot

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon framework.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, proper tuning and shimming are essential.

-

Data Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to longer relaxation times for quaternary carbons, a smaller pulse angle (e.g., 30°) and a relaxation delay may be necessary for their reliable detection.

-

Data Processing: Fourier transformation, phasing, and baseline correction are performed as in ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.

The definitive ¹³C NMR data for this compound was reported by Gobert and Combrisson in 1976.[2][3] While the specific chemical shifts from the original publication are not detailed here, a predicted ¹³C NMR spectrum suggests signals for the methoxy carbons around 55-60 ppm and a series of signals for the aromatic carbons in the range of 100-150 ppm.[4] The carbons directly attached to the methoxy groups (C1 and C4) would be expected at lower field (higher ppm) due to the deshielding effect of the oxygen atoms, while the other aromatic carbons will have shifts influenced by their position in the anthracene ring system.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Environment |

| -OCH₃ | ~56 | Methoxy |

| Aromatic CH | 100 - 130 | Aromatic |

| Aromatic C (quaternary) | 120 - 150 | Aromatic |

| C-O | ~150 | Aromatic (attached to oxygen) |

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

dot

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

Experimental Protocol: FTIR Spectroscopy (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

ATR Method:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

KBr Pellet Method:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

A vapor phase IR spectrum of this compound is available in the SpectraBase database.[3] The spectrum is expected to show characteristic peaks for:

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aliphatic C-H stretch (of -OCH₃): Just below 3000 cm⁻¹

-

C=C aromatic ring stretching: In the 1600-1450 cm⁻¹ region.

-

C-O-C asymmetric and symmetric stretching: Strong absorptions in the 1275-1000 cm⁻¹ region.

-

Out-of-plane C-H bending: In the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (-OCH₃) | 2980 - 2850 | Stretch |

| Aromatic C=C | 1620 - 1450 | Ring Stretch |

| C-O (Aryl ether) | 1275 - 1200 (asymmetric) | Stretch |

| C-O (Aryl ether) | 1075 - 1020 (symmetric) | Stretch |

| Aromatic C-H | 900 - 675 | Out-of-plane bend |

Table 2: Expected IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that is transparent in the region of interest (typically 200-800 nm). For PAHs, solvents like cyclohexane, ethanol, or acetonitrile are common choices.[5]

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

-

Spectrum Acquisition: Record the absorption spectrum of the sample solution. The wavelengths of maximum absorbance (λmax) are the key data points.

The UV-Vis spectrum of anthracene exhibits characteristic fine structure. The introduction of two methoxy groups at the 1 and 4 positions is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the electron-donating nature of the methoxy groups, which extends the conjugation of the π-electron system.[6][7] For comparison, 1,4-dimethoxybenzene has an absorption maximum at 291 nm. Given the extended conjugation of the anthracene core, the λmax values for this compound are expected to be significantly longer, likely in the 300-450 nm range.

dot

Caption: Principle of UV-Vis absorption in aromatic compounds.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive understanding of its molecular structure and electronic properties. While a complete set of experimentally verified data for all techniques is not fully available in the public domain, analysis of related compounds and theoretical predictions offer valuable insights. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these spectroscopic methods in their work with this compound and related polycyclic aromatic compounds.

References

-

SpectraBase. 1,4-Dimethoxy-anthracene [¹³C NMR] - Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0245317). [Link]

- Caspar, M. L., Stothers, J. B., & Wilson, N. K. (1975). ¹³C Nuclear Magnetic Resonance Studies of Methylated Anthracenes. Canadian Journal of Chemistry, 53(13), 1958-1969.

-

ResearchGate. Ferrocenyl-substituted fluorescent anthracenes and anthraquinones. [Link]

-

Oriental Journal of Chemistry. Synthesis of 2-Methoxy 5-Nitro9,10-Anthraquinone and Study of Photophysical Properties. [Link]

-

ResearchGate. UV-VIS absorption spectra of 1-4 in DMSO at 295 K. [Link]

-

ResearchGate. ¹H NMR spectra of Anthracene (a) and of the... [Link]

-

Beilstein Journals. Supporting Information Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

PubChemLite. This compound (C16H14O2). [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy. [Link]

-

ACG Publications. Methoxyphenanthrenes: synthesis and structure analysis. [Link]

-

Beilstein Journals. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

Scirp.org. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. [Link]

-

Chemistry LibreTexts. 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

-

National Center for Biotechnology Information. Recent advances in the syntheses of anthracene derivatives. [Link]

-

Beilstein Journals. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

ResearchGate. IR spectra of the 1,4-diphenylanthracene derivative 1f (pristine,... [Link]

-

NIST WebBook. Benzene, 1,4-dimethoxy-. [Link]

-

NIST WebBook. 9,10-Dimethylanthracene. [Link]

Sources

- 1. 1,4-DIMETHYLANTHRACENE(781-92-0) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C16H14O2 | CID 83107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0245317) [np-mrd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]

Unveiling the Solid-State Architecture of 1,4-Dimethoxyanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Structure

In the realm of materials science and pharmaceutical development, an in-depth understanding of the crystalline structure of a molecule is paramount. It is this three-dimensional arrangement of atoms in the solid state that dictates a compound's physical and chemical properties, including solubility, melting point, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of 1,4-Dimethoxyanthracene, a derivative of the polycyclic aromatic hydrocarbon anthracene. Anthracene and its derivatives are of significant interest due to their applications in organic electronics, fluorescent probes, and as scaffolds in medicinal chemistry.[1] The introduction of methoxy groups at the 1 and 4 positions significantly influences the electronic properties and intermolecular interactions of the parent anthracene core, making the study of its crystal structure particularly insightful.

Experimental Determination of the Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique relies on the interaction of X-rays with the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

Synthesis and Crystallization of this compound

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis Protocol:

A reliable method for the synthesis of this compound proceeds from 1,4-dihydroxyanthraquinone. A detailed, multi-step synthesis is outlined below, adapted from established procedures for analogous compounds.

-

Reduction of 1,4-dihydroxyanthraquinone: A suspension of 1,4-dihydroxyanthraquinone in a suitable solvent (e.g., acetic acid) is treated with a reducing agent, such as zinc dust, under reflux to yield 1,4-dihydroxyanthracene.

-

Methylation: The resulting 1,4-dihydroxyanthracene is then methylated using a methylating agent like dimethyl sulfate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone). The reaction mixture is typically stirred at room temperature or gentle heating to drive the reaction to completion.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Single Crystal Growth Protocol:

Obtaining crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques. Slow evaporation from a saturated solution is a commonly successful method.

-

Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. For this compound, a solvent system such as dichloromethane/hexane or toluene can be effective.

-

Preparation of a Saturated Solution: The purified this compound is dissolved in a minimal amount of the chosen solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and the filtrate is placed in a clean vial, loosely covered to allow for the slow evaporation of the solvent.

-

Crystal Growth: The vial is left undisturbed in a vibration-free environment. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, and single crystals should begin to form.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The process of determining a crystal structure from a single crystal involves a series of well-defined steps.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal of this compound is carefully selected and mounted on a goniometer head. The crystal is then placed in a diffractometer where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector. These images are then processed to determine the positions and intensities of the diffraction spots. This information is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, precise crystal structure. The final structural data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[2]

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and its crystallographic data is available in the Cambridge Structural Database under the deposition number CCDC 214887.[3][4]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| CCDC Deposition Number | 214887 |

| Empirical Formula | C₁₆H₁₄O₂ |

| Formula Weight | 238.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.551(4) |

| b (Å) | 14.720(4) |

| c (Å) | 14.591(4) |

| α (°) | 90 |

| β (°) | 90.60(3) |

| γ (°) | 90 |

| Volume (ų) | 2910.4(14) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.352 |

| Absorption Coeff. (mm⁻¹) | 0.100 |

| F(000) | 1248 |

Data obtained from the Crystallographic Information File (CIF) for CCDC 214887.

Molecular Structure

Within the crystal, the this compound molecule adopts a largely planar conformation, as is characteristic of the rigid anthracene core. The two methoxy groups are situated at the 1 and 4 positions of one of the terminal benzene rings. The C-O bond lengths and the C-O-C bond angles of the methoxy groups are within the expected ranges for aryl methyl ethers.

Figure 2: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces. In the case of this compound, the packing is primarily driven by van der Waals interactions and potential weak C-H···π interactions. The planar anthracene cores are likely to arrange in a way that maximizes attractive π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. The presence of the methoxy groups can introduce additional, albeit weak, C-H···O hydrogen bonds, further influencing the overall packing motif. A detailed analysis of the crystal packing can reveal insights into the material's properties, such as its charge transport characteristics, which are crucial for applications in organic electronics.

Spectroscopic and Physicochemical Properties

Beyond the crystal structure, a comprehensive characterization of this compound involves various spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's connectivity.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups. For this compound, characteristic peaks for C-H stretching of the aromatic rings and the methyl groups, as well as C-O stretching of the ether linkages, would be expected.

-

Physicochemical Properties: The melting point of this compound is reported to be in the range of 134.5-136.5 °C.[5] This relatively high melting point is indicative of the significant intermolecular forces present in the crystal lattice.

Applications and Future Directions

The detailed knowledge of the crystal structure of this compound provides a foundation for understanding its potential applications and for designing new materials with tailored properties.

-

Organic Electronics: The arrangement of the π-systems in the solid state is critical for charge transport. By understanding the crystal packing, researchers can better predict and engineer the performance of this compound-based materials in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

-

Drug Development: For pharmaceutical applications, the crystalline form of an active pharmaceutical ingredient (API) is of utmost importance. Different polymorphs (different crystal structures of the same compound) can have vastly different solubilities and bioavailabilities. The structural information presented here is a crucial first step in any potential development of this compound or its derivatives as therapeutic agents.

-

Materials Science: The ability to predict and control crystal packing is a central goal of crystal engineering. The structure of this compound serves as a valuable data point for developing and validating computational models that aim to predict the solid-state structures of organic molecules.

References

-

A Review on Anthracene and Its Derivatives: Applications. Open Access Journals. [Link]

-

This compound | C16H14O2 | CID 83107 - PubChem. National Center for Biotechnology Information. [Link]

-

CCDC 276887: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. The University of Manchester. [Link]

-

Access & Deposit Crystal Structures - CCDC. The Cambridge Crystallographic Data Centre. [Link]

-

A Practical Synthesis of 1,4,5,8-Tetramethoxyanthracene from Inexpensive and Readily Available 1,8-Dihydroxyanthraquinone | Request PDF. ResearchGate. [Link]

-

Selective dealkylation of methoxyanthraquinones via difluoro[1-hydroxymethoxyanthraquinonato-O1,O9]boron chelates: synthesis of hydroxymethoxyanthraquinones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Organic synthesis with carbon monoxide: the synthesis of carbamoylstannanes and aromatic carbamoylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

8.7 – Guide to Growing a Single Crystal - MIT OpenCourseWare. Massachusetts Institute of Technology. [Link]

-

Crystal structure of 1,4-diethoxy-9,10-anthraquinone. ResearchGate. [Link]

- US5723675A - Method for preparing anthraquinones - Google Patents.

-

Crystal structure of 1,4-diethoxy-9,10-anthraquinone - PMC. National Center for Biotechnology Information. [Link]

-

Getting crystals your crystallographer will treasure: a beginner’s guide - PMC. National Center for Biotechnology Information. [Link]

-

Crystal growing - Peter G Jones. TU Braunschweig. [Link]

-

How to Grow Crystals. University of Washington. [Link]

- CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents.

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University. [Link]

-

CCDC CIF. University of Glasgow. [Link]

-

Crystal structure of 9,10-bis-(2,6-difluorophenyl)-anthracene, C26H14F4. ResearchGate. [Link]

-

The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre. [Link]

-

Deposit Structures - The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Crystallographic Data Centre. [Link]

-

(E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene - PMC. National Center for Biotechnology Information. [Link]

-

CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository. National Science Foundation. [Link]

Sources

- 1. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. This compound | C16H14O2 | CID 83107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. 13076-29-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility of 1,4-Dimethoxyanthracene: A Technical Guide for Researchers

Abstract

This technical guide addresses the solubility characteristics of 1,4-dimethoxyanthracene in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, field-proven framework for scientists and drug development professionals. By leveraging established chemical principles and comparative data from the parent compound, anthracene, this guide offers a robust theoretical solubility profile. Critically, it provides a detailed, self-validating experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data in their own laboratories. This guide is structured to bridge the gap between theoretical understanding and practical application, ensuring scientific integrity and operational success.

Introduction: The Challenge of Undocumented Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in materials science and as a building block in organic synthesis. Its core structure is the three-ring aromatic system of anthracene, functionalized with two methoxy groups at the 1 and 4 positions. These functional groups are known to modulate the electronic and physical properties of the parent aromatic system.

A significant challenge for researchers working with this compound is the current lack of documented quantitative solubility data in common organic solvents. Solubility is a fundamental physical property that dictates the design of reaction conditions, purification strategies (such as recrystallization), and formulation development. Without this critical information, process optimization is relegated to trial and error, leading to increased time and resource expenditure.

This guide aims to provide a comprehensive solution to this challenge. It will first establish a theoretical framework to predict the solubility of this compound by analyzing its molecular structure and comparing it to its well-characterized parent, anthracene. Subsequently, it will provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility, enabling researchers to generate the specific data required for their work.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction; substances with similar polarities and intermolecular forces tend to be miscible.

2.1. Molecular Structure

This compound possesses a large, non-polar, and rigid aromatic core derived from anthracene. This core is hydrophobic and will dominate the molecule's interaction with non-polar solvents. The key structural modification is the presence of two methoxy (-OCH₃) groups. These ether groups introduce a degree of polarity and the potential for hydrogen bond acceptance (via the oxygen lone pairs) that is absent in anthracene.

2.2. Comparative Physicochemical Properties

A comparison of the physical properties of this compound with anthracene provides a basis for understanding their relative behaviors in solution.

| Property | This compound | Anthracene |

| Molecular Formula | C₁₆H₁₄O₂ | C₁₄H₁₀ |

| Molecular Weight | 238.28 g/mol | 178.23 g/mol |

| Melting Point | 137 °C | 215 °C |

| Structure | Anthracene core with two -OCH₃ groups | Fused three-ring aromatic system |

| Polarity | Moderately polar due to ether groups | Non-polar |

The introduction of the methoxy groups in this compound leads to a lower melting point compared to anthracene, which may suggest weaker crystal lattice forces and potentially a more favorable dissolution process.

Inferred Solubility Profile of this compound

By combining the known solubility of anthracene with the predicted effects of the methoxy groups, we can construct a qualitative but scientifically grounded solubility profile for this compound.

3.1. Known Solubility of Anthracene

Anthracene, as a non-polar hydrocarbon, is generally soluble in non-polar and some moderately polar organic solvents, and poorly soluble in highly polar solvents like water.

| Solvent | Polarity (Relative) | Anthracene Solubility (g/kg of solvent) |

| Hexane | 0.009 | 3.7 g/kg |

| Toluene | 0.099 | Soluble |

| Benzene | 0.111 | Soluble |

| Diethyl Ether | 0.117 | Soluble |

| Chloroform | 0.259 | Soluble |

| Acetone | 0.355 | Soluble |

| Ethanol (19.5 °C) | 0.654 | 19 g/kg[1] |

| Methanol (19.5 °C) | 0.762 | 18 g/kg[1] |

3.2. Predicted Influence of Methoxy Groups

The two methoxy groups on the anthracene core are expected to have the following effects on solubility:

-

Increased Polarity: The C-O-C ether linkage is polar, which will increase the overall polarity of the molecule compared to the purely non-polar anthracene. This should enhance its solubility in more polar solvents.

-

Hydrogen Bond Acceptance: The oxygen atoms can act as hydrogen bond acceptors, which could improve solubility in protic solvents like alcohols.

-

Disruption of π-stacking: The methoxy groups may sterically hinder the efficient π-stacking that is characteristic of planar aromatic molecules like anthracene. This disruption of intermolecular forces in the solid state can lead to a lower energy requirement for dissolution, thus favoring solubility.

3.3. Inferred Qualitative Solubility of this compound

Based on the analysis above, the following qualitative solubility profile for this compound is proposed.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Hexane, Cyclohexane | Non-polar, Aliphatic | Moderately Soluble | The large non-polar anthracene core will drive solubility, but the polar methoxy groups may slightly reduce affinity compared to anthracene. |

| Toluene, Benzene | Non-polar, Aromatic | Highly Soluble | Excellent compatibility due to π-π interactions between the solvent and the aromatic core. |

| Dichloromethane, Chloroform | Halogenated | Highly Soluble | Good balance of polarity to interact with both the aromatic and methoxy components. |

| Diethyl Ether, Tetrahydrofuran (THF) | Ethereal | Highly Soluble | "Like dissolves like" principle applies strongly here due to the presence of ether functional groups in both solute and solvent. |

| Acetone, Ethyl Acetate | Polar, Aprotic | Soluble to Highly Soluble | The polarity of these solvents should effectively solvate the this compound molecule. Expected to be more soluble than anthracene in these solvents. |

| Ethanol, Methanol | Polar, Protic | Moderately to Highly Soluble | The ability of the methoxy groups to act as hydrogen bond acceptors should enhance solubility compared to anthracene. |

| Water | Highly Polar, Protic | Insoluble | Despite the polar groups, the large hydrophobic anthracene core will dominate, making it insoluble in water. |

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is essential. The following protocol describes the equilibrium saturation method, a robust and reliable technique, with concentration analysis performed by UV-Vis spectroscopy. This method is self-validating as it ensures that a true equilibrium has been reached.

4.1. Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. During equilibration, the excess solute precipitates, leaving a saturated solution. The concentration of the solute in the clear supernatant is then determined. UV-Vis spectroscopy is a suitable analytical technique due to the strong UV absorbance of the aromatic chromophore.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

4.3. Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a 100 mL volumetric flask with the solvent of interest. This is your stock solution.

-

Perform a serial dilution of the stock solution to prepare a series of standards of known concentrations.

-

-

Generation of Calibration Curve:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. The equation of this line is crucial for determining the concentration of the unknown samples.

-

-

Sample Preparation and Equilibration:

-

To several vials, add a known volume of the chosen solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours). To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a few hours at the same temperature to let the excess solid settle.

-

Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.2 μm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample on the UV-Vis spectrophotometer at λ_max.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/L or mol/L.

-

4.4. Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Conclusion

References

-

Roy, L. E., Hernández, C. E., & Acree Jr, W. E. (n.d.). Solubility of Anthracene in Organic Nonelectrolyte Solvents. Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory: Polycyclic Aromatic Compounds. Taylor & Francis. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 26). Anthracene. Wikipedia. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 27). Anthracene. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Lin, S., & Liddell, C. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(10), 1779-1783. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Rowan University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Acree, Jr., W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data, 43(2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Photophysical Properties of 1,4-Dimethoxyanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction